molecular formula C17H16FN5O B11269555 N-(4-fluoro-2-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(4-fluoro-2-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11269555
M. Wt: 325.34 g/mol
InChI Key: DTDBOKJVNMWLIO-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-fluoro-2-methylphenyl group at position 1, a 4-methylphenylamino moiety at position 5, and a carboxamide group at position 2. Its molecular formula is C₁₈H₁₇FN₅O, with a molecular weight of 349.36 g/mol. The fluorine atom at the para position of the phenyl ring and the methyl group on the aniline substituent contribute to its electronic and steric properties, which may influence binding affinity in biological systems .

Properties

Molecular Formula

C17H16FN5O

Molecular Weight

325.34 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)-5-(4-methylanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16FN5O/c1-10-3-6-13(7-4-10)19-16-15(21-23-22-16)17(24)20-14-8-5-12(18)9-11(14)2/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23)

InChI Key

DTDBOKJVNMWLIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC3=C(C=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole scaffold is commonly synthesized via click chemistry , employing copper(I) or copper(II) catalysts. For this compound, the alkyne component (e.g., 4-fluoro-2-methylphenyl propargylamide) reacts with an azide (e.g., 4-methylphenyl azide) under mild conditions (e.g., CuI, sodium ascorbate, room temperature).

Mechanism :

  • Coordination : Copper(I) chelates the alkyne and azide.

  • Cycloaddition : [3+2] cyclization forms the triazole ring.

  • Proton Transfer : Deprotonation yields the 1,4-disubstituted triazole.

Advantages :

  • High regioselectivity (1,4-disubstitution).

  • Tolerance to diverse functional groups.

Limitations :

  • Potential copper residues in final products.

  • Requires anhydrous conditions for optimal yields.

Nitroolefin-Azide Cycloaddition

Chen et al. reported a copper-catalyzed oxidative cycloaddition between nitroolefins and azides to yield 4-nitro-1,5-trisubstituted-1,2,3-triazoles. Subsequent reduction or substitution replaces the nitro group with desired functionalities.

Example :

  • Substrates : 4-fluoro-2-methylphenyl nitroolefin + 4-methylphenyl azide.

  • Conditions : CuBr₂, O₂, DMF, 110°C.

  • Yield : Up to 96% for analogous compounds.

Mechanism :

  • Radical Formation : Oxidation generates a nitroolefin radical.

  • Cycloaddition : Azide attacks the radical to form the triazole.

  • Oxidation : Copper stabilizes intermediates, yielding the final product.

Functionalization to Introduce Substituents

Carboxamide Group Installation

The 4-carboxamide group is typically introduced via amide coupling or direct substitution .

Amidation of Triazole-4-carboxylic Acid

  • Carboxylic Acid Preparation : Triazole-4-carboxylic acid is synthesized via hydrolysis of a nitrile or ester precursor.

  • Coupling Reaction : React with 4-fluoro-2-methylphenyl amine using EDCI/HOBt or CDI.

Conditions :

  • Solvent : Dry CH₃CN or DMF.

  • Temperature : Room temperature to reflux.

  • Yield : 40–85% depending on steric hindrance.

Use of Propargylamide Alkynes

Direct incorporation of the carboxamide during CuAAC:

  • Alkyne : 4-fluoro-2-methylphenyl propargylamide.

  • Azide : 4-methylphenyl azide.

  • Product : 1-(4-methylphenyl)-4-(4-fluoro-2-methylphenyl carboxamide)-1H-1,2,3-triazole.

Introduction of the 5-Amino Group

The 5-amino substituent is introduced via nucleophilic substitution or reductive amination .

Substitution of Halogenated Triazoles

  • Halogenation : Triazole-5-bromo intermediates are synthesized.

  • Amination : React with 4-methylphenyl amine in the presence of a base (e.g., K₂CO₃).

Example :

  • Substrate : 5-bromo-1H-1,2,3-triazole-4-carboxamide.

  • Conditions : DMF, 80°C, 12 hours.

  • Yield : ~70% for analogous systems.

Comparative Analysis of Synthesis Routes

Table 1: Key Synthesis Methods for Triazole Core

MethodCatalyst/ConditionsYield RangeAdvantagesLimitations
CuAAC (Click Chemistry)CuI, sodium ascorbate, RT60–95%High regioselectivity, mild conditionsCopper removal required
Nitroolefin-AzideCuBr₂, O₂, DMF, 110°C85–96%Tolerates electron-withdrawing groupsHarsh thermal conditions
Alkyne Amidation–, RT40–85%Direct functionalizationLimited to propargylamides

Table 2: Functionalization Strategies

Target GroupReagents/ConditionsYield RangeNotes
4-CarboxamideEDCI/HOBt, CH₃CN, reflux50–90%Requires anhydrous conditions
5-Amino4-Methylphenyl amine, K₂CO₃60–80%Sensitive to steric hindrance

Spectral Characterization and Purity

NMR and IR Data

  • ¹H NMR :

    • Triazole C–H : δ 8.8–8.9 ppm (singlet).

    • Carboxamide NH : δ 10.2–10.5 ppm (broad singlet).

    • Aromatic protons : δ 6.8–7.8 ppm (multiplets).

  • ¹³C NMR :

    • Triazole C4 : δ 145–150 ppm.

    • Carboxamide carbonyl : δ 168–172 ppm.

  • IR :

    • NH stretch : 3300–3400 cm⁻¹.

    • C=O stretch : 1680–1700 cm⁻¹.

Purification and Isolation

  • Column Chromatography : Silica gel, toluene/acetone (5:7).

  • Recrystallization : Ethanol or 2-propanol.

Challenges and Optimization

  • Copper Residues : Use of Cu(I) ligands (e.g., TBTA) or postsynthetic removal via silica gel.

  • Steric Hindrance : Low yields observed with bulky substituents (e.g., 4-methylphenyl).

  • Solvent Compatibility : DMF or CH₃CN preferred for amidation steps .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and fluorinated phenyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole carboxamides exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Structural Differences Biological/Physicochemical Notes References
Target Compound : N-(4-Fluoro-2-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide 1: 4-Fluoro-2-methylphenyl; 5: 4-Methylphenylamino 349.36 Reference compound Potential Wnt/β-catenin pathway modulation; improved metabolic activity inferred from analogues
5-Amino-1-(4-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-Chlorobenzyl; 5: Amino 363.79 Chlorobenzyl vs. methylphenylamino substituent Increased molecular weight due to chlorine; potential enhanced lipophilicity
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) 1: 2-Fluorophenyl; 5: Ethyl; Carboxamide: Quinolin-2-yl 379.40 Ethyl and quinoline groups Higher molecular weight; quinoline may improve π-π stacking in target binding
N-(4-Fluorophenyl)-1-(4-methoxyphenyl)-5-amino-1H-1,2,3-triazole-4-carboxamide 1: 4-Methoxyphenyl; 5: Amino 327.32 Methoxy vs. methyl group Methoxy improves solubility; reduced steric bulk
5-[(4-Chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide 5: 4-Chlorophenylamino; Carboxamide: 4-Fluorophenylmethyl 349.79 Chlorophenylamino vs. methylphenylamino Chlorine’s electronegativity may alter binding kinetics

Physicochemical Properties

  • LogP Values : Fluorine and chlorine substituents increase lipophilicity (LogP >3), whereas methoxy groups reduce it (LogP ~2.5) .
  • Melting Points : Most triazole carboxamides decompose above 250°C, consistent with their stable aromatic cores () .

Biological Activity

N-(4-fluoro-2-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound belongs to the triazole family, which is known for its diverse biological activities. The general structure can be represented as follows:

C16H16FN5O2\text{C}_{16}\text{H}_{16}\text{F}\text{N}_{5}\text{O}_{2}

This compound contains a triazole ring, which is critical for its biological interactions.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has shown promising results against various bacterial strains. For example:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for similar triazole compounds ranging from 0.12 to 1.95 µg/mL against pathogens like E. coli, S. aureus, and P. aeruginosa .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Triazole AE. coli0.12
Triazole BS. aureus0.50
Triazole CP. aeruginosa1.95

The presence of halogen substituents (like fluorine) and aromatic amines in the structure enhances the antibacterial efficacy by improving binding affinity to bacterial targets .

The mechanism by which triazoles exert their antibacterial effects often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis. Molecular docking studies suggest that these compounds can bind effectively to DNA-gyrase, an essential enzyme for bacterial replication .

Study on Efficacy Against Mycobacterium spp.

A notable study investigated the efficacy of triazole derivatives against Mycobacterium smegmatis. The results demonstrated that certain derivatives exhibited superior activity compared to standard drugs like isoniazid and streptomycin, indicating a potential role in treating tuberculosis .

Table 2: Comparative Efficacy Against Mycobacterium

CompoundMIC (µg/mL)Comparison DrugMIC (µg/mL)
Triazole D3.25Isoniazid5
Triazole E4Streptomycin4

Q & A

Q. Key Considerations :

  • Optimize reaction time to minimize side products (e.g., over-alkylation).
  • Use anhydrous conditions to prevent hydrolysis of intermediates.

Basic: How can the molecular structure of this compound be rigorously characterized?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), triazole protons (δ 8.1–8.3 ppm), and methyl groups (δ 2.2–2.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • X-ray Crystallography :
    • Use SHELXL for refinement (high-resolution data, R-factor < 0.05) to determine bond lengths, angles, and torsion angles .
    • Address disorder in the fluorophenyl group using TWINABS for twinned data .
  • Mass Spectrometry : Confirm molecular weight (311.31 g/mol) via HRMS (ESI+) with <2 ppm error .

Basic: What strategies mitigate solubility challenges during in vitro assays?

Answer:
The compound’s low aqueous solubility (e.g., <10 µM in PBS) can be addressed by:

  • Solvent Systems : Use DMSO stock solutions (≤0.1% final concentration) to avoid cellular toxicity .
  • Co-solvents : Add β-cyclodextrin (10–20 mM) or Tween-80 (0.1%) to enhance solubility .
  • Pro-drug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide moiety .

Validation : Monitor solubility via dynamic light scattering (DLS) to detect aggregation.

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:
SAR studies should focus on modifying:

Substituent Effects :

  • Fluorophenyl Group : Replace 4-fluoro-2-methylphenyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target binding .
  • Methylphenylamino Group : Vary para-methyl to meta-substituents to alter steric hindrance .

Biological Testing :

  • Screen derivatives against cancer cell lines (e.g., MCF-7, HepG2) using IC₅₀ assays .
  • Compare inhibition of kinases (e.g., VEGFR, PDGFR) via enzyme-linked immunosorbent assays (ELISA) .

Q. Example SAR Table :

DerivativeSubstituent (R1)IC₅₀ (VEGFR, nM)
Parent4-Fluoro-2-Me85 ± 3.2
Derivative A4-Cl-2-Me42 ± 2.1
Derivative B3-CF₃-2-Me28 ± 1.8

Advanced: How should crystallographic data contradictions be resolved?

Answer:
Discrepancies in crystallographic parameters (e.g., bond lengths, space groups) arise due to:

  • Twinned Crystals : Use the TwinRotMat option in SHELXL to refine twinned data and calculate Flack parameters .
  • Disordered Atoms : Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters .
  • Validation Tools : Cross-check results with PLATON (ADDSYM) to detect missed symmetry .

Case Study : A study reported conflicting space groups (P2₁/c vs. P-1) for a triazole derivative. Re-refinement with SHELXL using the Hooft parameter (|Y| < 0.05) resolved the ambiguity .

Advanced: How to address contradictory bioactivity data across studies?

Answer:
Contradictions (e.g., IC₅₀ variability in kinase inhibition) may stem from:

Assay Conditions :

  • Compare ATP concentrations (1 mM vs. 10 µM) and buffer pH (7.4 vs. 6.5) .

Cell Line Variability :

  • Use isogenic cell lines to control for genetic drift .

Data Normalization :

  • Apply Z-factor scoring to eliminate outliers in high-throughput screens .

Q. Resolution Workflow :

  • Replicate assays under standardized conditions (n ≥ 3).
  • Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing.

Advanced: What computational methods predict binding modes with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets (e.g., VEGFR2 PDB: 4ASD) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding affinities (ΔG < -8 kcal/mol indicates strong binding) .

Validation : Overlay docking poses with co-crystallized ligands (e.g., sorafenib in PDB: 4ASD) to confirm accuracy.

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